An In-depth Technical Guide to 4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid: Physicochemical Properties, Characterization, and Synthetic Considerations
An In-depth Technical Guide to 4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid: Physicochemical Properties, Characterization, and Synthetic Considerations
Introduction
4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid is a complex substituted benzoic acid derivative of significant interest in medicinal chemistry and drug discovery. Its multifaceted structure, featuring a halogenated and ether-linked phenyl ring coupled with an amino acid-like side chain, suggests a potential for diverse biological interactions. Benzoic acid derivatives are foundational scaffolds in the development of therapeutics, with applications ranging from antimicrobial to anti-inflammatory agents.[1][2] The specific combination of a bromine atom, an ethoxy group, and an acetamido ether moiety on the benzoic acid core of the title compound presents a unique electronic and steric profile that warrants a detailed investigation of its physicochemical properties.
This technical guide provides a comprehensive analysis of the predicted physical and chemical properties of 4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid. It offers a detailed exploration of its structural attributes, predicted spectral characteristics, and outlines robust experimental protocols for its empirical characterization. The methodologies and predictions herein are grounded in established principles of physical organic chemistry and data from closely related analogues, providing a valuable resource for researchers in drug development and chemical synthesis.
Predicted Physicochemical Properties
A precise experimental determination of the physicochemical properties of 4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid is pending public disclosure. However, a robust estimation of these parameters can be derived from the analysis of structurally analogous compounds and quantitative structure-property relationship (QSPR) models.[3][4] The following table summarizes the predicted properties, which are crucial for anticipating the compound's behavior in various experimental and biological settings.
| Property | Predicted Value | Rationale and Comparative Insights |
| IUPAC Name | 4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid | - |
| Molecular Formula | C₁₁H₁₂BrNO₅ | Derived from the chemical structure. |
| Molecular Weight | 322.12 g/mol | Calculated based on the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance for substituted benzoic acids.[1] |
| Melting Point | 180-200 °C | The presence of multiple polar functional groups and the bromine atom likely contributes to a relatively high melting point due to strong intermolecular interactions. For comparison, 4-Amino-3-bromobenzoic acid has a melting point of 230-234 °C.[5] |
| Boiling Point | > 400 °C (decomposes) | High boiling point is expected due to the molecular weight and polarity. Decomposition before boiling is common for complex organic acids. |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; likely insoluble in water and non-polar organic solvents. | The polar carboxylic acid, amide, and ether groups enhance solubility in polar aprotic solvents. Intramolecular hydrogen bonding may reduce solubility in water.[6] |
| pKa | 3.5 - 4.5 | The acidity of the carboxylic acid is influenced by the substituents on the benzene ring. The electron-withdrawing bromine atom is expected to increase acidity (lower pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.2).[7][8] The ethoxy and amino-oxoethoxy groups may have competing electron-donating and -withdrawing effects. |
| LogP | 1.5 - 2.5 | The octanol-water partition coefficient is a measure of lipophilicity. The presence of the bromo and ethoxy groups increases lipophilicity, while the polar functional groups decrease it. |
Chemical Properties and Reactivity
The chemical behavior of 4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid is dictated by its constituent functional groups: the carboxylic acid, the aromatic ring with its substituents, the ether linkages, and the primary amide.
Acidity and Salt Formation
The carboxylic acid moiety is the primary acidic center of the molecule. The acidity is enhanced by the electron-withdrawing inductive effect of the bromine atom at the meta position relative to the carboxyl group.[9][10] This facilitates the deprotonation of the carboxylic acid to form a carboxylate salt in the presence of a base.
Reactivity of the Aromatic Ring
The benzene ring is substituted with one electron-withdrawing group (bromo) and two electron-donating groups (ethoxy and amino-oxoethoxy). These substituents influence the regioselectivity of electrophilic aromatic substitution reactions. The overall effect on the ring's reactivity towards electrophiles will be a balance of these activating and deactivating influences.
Potential for Derivatization
The presence of multiple functional groups provides several handles for chemical modification:
-
Carboxylic Acid: Can undergo esterification, amidation, or reduction to an alcohol.[9]
-
Amide: The primary amide can be hydrolyzed under acidic or basic conditions.
-
Aromatic Ring: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds.
Experimental Protocols for Characterization
The definitive structural elucidation and purity assessment of a novel compound like 4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid necessitates a suite of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure.[11]
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~7.8 | s | 1H | Ar-H |
| ~7.5 | s | 1H | Ar-H |
| ~7.3 | br s | 1H | -NH₂ |
| ~7.1 | br s | 1H | -NH₂ |
| ~4.6 | s | 2H | -O-CH₂-C(O)NH₂ |
| ~4.1 | q | 2H | -O-CH₂-CH₃ |
| ~1.4 | t | 3H | -O-CH₂-CH₃ |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):
Expected signals would appear in the aromatic region (110-160 ppm), for the carbonyl carbons (165-175 ppm), for the carbons of the ethoxy group (~65 ppm and ~15 ppm), and the methylene carbon of the amino-oxoethoxy group (~70 ppm).
Step-by-Step NMR Analysis Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the expected low solubility in less polar solvents like chloroform-d.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a 400 MHz or higher field NMR spectrometer.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign all proton and carbon signals based on their chemical shifts, multiplicities, and correlations in the 2D spectra.
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound.[11]
Expected Mass Spectrum:
-
High-Resolution Mass Spectrometry (HRMS): Using electrospray ionization (ESI) in negative ion mode, the expected [M-H]⁻ peak would be observed at an m/z corresponding to the exact mass of C₁₁H₁₁BrNO₅⁻. In positive ion mode, the [M+H]⁺ peak would be at an m/z for C₁₁H₁₃BrNO₅⁺. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) should be clearly visible for the molecular ion cluster.
-
Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of water and carbon dioxide from the carboxylic acid group. Fragmentation of the side chains would also be expected.
Step-by-Step MS Analysis Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion and Ionization: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to further support the proposed structure.
Caption: Workflow for Mass Spectrometry analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in the molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3400-3200 | Strong, Broad | O-H stretch (carboxylic acid) and N-H stretch (amide) |
| 3000-2800 | Weak-Medium | C-H stretch (aromatic and aliphatic) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1670 | Strong | C=O stretch (amide I band) |
| ~1600 | Medium | N-H bend (amide II band) and C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ethers and carboxylic acid) |
| ~600 | Medium | C-Br stretch |
Step-by-Step IR Spectroscopy Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Interpretation: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
Synthetic Considerations
Conclusion
4-(2-Amino-2-oxoethoxy)-3-bromo-5-ethoxybenzoic acid is a structurally rich molecule with significant potential for applications in drug discovery and materials science. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, a detailed rationale for these predictions based on analogous structures, and robust experimental protocols for its empirical characterization. The provided spectroscopic predictions and workflows offer a solid foundation for any research group undertaking the synthesis and characterization of this and related novel chemical entities. Further experimental validation of these predicted properties will be invaluable in fully elucidating the potential of this compound.
References
-
Centurion University. (n.d.). UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. Courseware. Retrieved from [Link]
-
Pérez, J. G., & Santos, L. S. (2014). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. International Journal of Molecular Sciences, 15(8), 13813–13825. [Link]
-
Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Vaia. (n.d.). Use the four compounds shown below to answer the following questions: Why are the ortho-halo-substituted benzoic acids stronger acids than benzoic acid? Why is o-fluorobenzoic acid the weakest of the ortho-halo-substituted benzoic acids? Why do o-chlorobenzoic acid and o-bromobenzoic acid have similar pKa values?. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). The Chemical Properties and Synthesis of 2-Ethoxybenzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Values if properties of twenty five benzoic acid derivatives | Download Table. Retrieved from [Link]
-
NINGBO JIEKANG CHEMICAL CO.,LTD. (n.d.). 2-Ethoxybenzoic Acid: A Versatile Chemical for Industrial Applications. Retrieved from [Link]
-
PubMed. (2025). QSAR and Molecular Docking Studies on Uracil-based Benzoic Acid and Ester Derivatives to Explore Novel Dipeptidyl Peptidase-4 Inhibitors. Current Pharmaceutical Design, 31(26), 2129–2143. [Link]
-
PubMed. (2008, May 15). QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. Bioorganic & Medicinal Chemistry, 16(10), 5614–5621. [Link]
-
PMC. (2025, November 6). Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. Molecules, 30(22), 5031. [Link]
-
ResearchGate. (2025, November). Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum descriptors determined by DFT. International Journal of Chemical Studies, 13(6), 139–144. Retrieved from [Link]
-
ACS Publications. (2007, January 11). Modeling Robust QSAR. 2. Iterative Variable Elimination Schemes for CoMSA: Application for Modeling Benzoic Acid pKa Values. Journal of Chemical Information and Modeling, 47(2), 407–416. [Link]
-
PlumX. (n.d.). Experimental and theoretical study on benzoic acid derivatives. Retrieved from [Link]
-
CHITKARA UNIVERSITY. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Experimental and theoretical study on benzoic acid derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3-bromobenzoic acid. Retrieved from [Link]
-
PMC. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Appendix B. Experimental Data for Chapter 2. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 3-amino-benzoic acid.
-
Cheméo. (n.d.). Chemical Properties of 3-Ethylbenzoic acid (CAS 619-20-5). Retrieved from [Link]
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
PMC. (n.d.). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Retrieved from [Link]
-
NextSDS. (n.d.). 4-Amino-5-bromo-2-fluoro-benzoic acid — Chemical Substance Information. Retrieved from [Link]
-
The Hive. (n.d.). Synthesis of 4-bromo-2,5-dimethoxy-PPA. Retrieved from [Link]
-
Chegg.com. (2024, October 29). Solved 5. [2 pts] Predict the IR spectrum for the benzoic. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-5-chloro-2-ethoxybenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. Retrieved from [Link]
-
ChemBK. (n.d.). Benzoic acid, 2-amino-5-bromo-3-ethoxy-. Retrieved from [Link]
-
MassBank of North America. (n.d.). Browse Spectra. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-4-bromobenzoic acid 97 20776-50-5 [sigmaaldrich.com]
- 6. Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
